molecular formula C6H8O4 B13724802 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid

2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B13724802
M. Wt: 144.12 g/mol
InChI Key: GVCULNSDAKKDQD-UHFFFAOYSA-N
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Description

2,5-Dioxabicyclo[410]heptane-7-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes an oxygen bridge and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the Diels-Alder reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be a potential method to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects is primarily through its interaction with biological molecules. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating them. This interaction can affect various molecular pathways, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Uniqueness: 2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid is unique due to its specific bicyclic structure and the presence of both an oxygen bridge and a carboxylic acid group. This combination of features makes it particularly versatile in various chemical reactions and applications.

Properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

2,5-dioxabicyclo[4.1.0]heptane-7-carboxylic acid

InChI

InChI=1S/C6H8O4/c7-6(8)3-4-5(3)10-2-1-9-4/h3-5H,1-2H2,(H,7,8)

InChI Key

GVCULNSDAKKDQD-UHFFFAOYSA-N

Canonical SMILES

C1COC2C(C2O1)C(=O)O

Origin of Product

United States

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